5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one
Description
Properties
IUPAC Name |
7-methyl-1-oxa-7-azaspiro[2.5]octan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-8-4-2-3-7(5-10-7)6(8)9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCDSHUUSDHQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269316 | |
| Record name | 5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30932-83-3 | |
| Record name | 5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30932-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropane Ring Annulation
The spirocyclic core of 5-methyl-1-oxa-5-azaspiro[2.5]octan-4-one is frequently constructed via cyclopropane annulation. A seminal approach involves the reaction of methyl 1-hydroxy-1-cyclopropanecarboxylate with amines under basic conditions, followed by hydrogenation and cyclization. For instance, CN108530375B discloses a four-step synthesis starting from methyl 1-hydroxy-1-cyclopropanecarboxylate, employing sodium hydride as a base and palladium catalysts for hydrogenation. This method yields 4-oxa-7-azaspiro[2.5]octane intermediates, which can be methylated to introduce the 5-methyl group.
Four-Membered Ring Formation
Alternative routes prioritize the assembly of the four-membered oxazolidinone ring. The RSC Publishing method for 2-azaspiro[3.4]octane synthesis adapts well to this target by utilizing cyclopentane precursors. For example, annulation of a preformed piperidine derivative with epoxide-containing reagents under basic conditions (e.g., potassium carbonate) generates the spirocyclic framework. Modifications to this protocol, such as substituting cyclopentane with methyl-substituted analogs, enable selective incorporation of the 5-methyl group.
Catalytic Hydrogenation and Reductive Amination
Palladium-Catalyzed Hydrogenation
Hydrogenation plays a pivotal role in reducing intermediate imines or nitro groups. CN108530375B employs Pd/C or Pd(OH)₂/C under hydrogen gas to saturate double bonds in cyclopropane derivatives. Optimal conditions (20–50°C, 1–3 bar H₂) achieve yields exceeding 75%, though over-reduction remains a challenge when sensitive functional groups are present.
Reductive Amination with Borane Reagents
Reductive amination of keto intermediates using borane-dimethyl sulfide or tetrahydrofuran-borane complexes offers superior stereocontrol. In the synthesis of related 1-oxa-4,9-diazaspiro[5.5]undecanes, tetrahydrolithium aluminum selectively reduces ketones to secondary alcohols without disrupting the spirocyclic structure. Applied to this compound, this method minimizes racemization, preserving enantiomeric excess (ee) >95%.
Stereochemical Control and Resolution
Chiral Auxiliary-Mediated Synthesis
Enantioselective synthesis leverages chiral auxiliaries or catalysts. The ACS Journal of Medicinal Chemistry details the use of (S)-2-chloropropionyl chloride to induce asymmetry during acylation steps. Subsequent cyclization under basic conditions (e.g., potassium tert-butoxide) inverts configuration, yielding (R)-enantiomers with ee ≥97%.
Chromatographic Resolution
When stereochemical control during synthesis is incomplete, chiral HPLC resolves racemic mixtures. For instance, the enantiomers of 2-methyl-9-phenethyl-4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one were separated using a Chiralpak AD-H column, achieving baseline resolution. Adapting this to this compound would require optimizing mobile phases (e.g., hexane/isopropanol) and column temperatures.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Byproduct Formation in Cyclization
Competing pathways during cyclization, such as dimerization or over-alkylation, often reduce yields. Employing low temperatures (−30°C to 0°C) and slow reagent addition mitigates these issues. For example, cooling the reaction mixture to −78°C before adding potassium tert-butoxide suppresses side reactions in spirocyclic ketone formations.
Scalability of Catalytic Methods
While Pd-catalyzed hydrogenation is scalable, catalyst recycling remains inefficient. Immobilizing palladium on mesoporous silica supports improves recovery rates by 40–50%, as demonstrated in pilot-scale syntheses of analogous spiro compounds.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism by which 5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one with structurally related spirocyclic compounds, emphasizing differences in ring systems, substituents, and applications.
*Note: The molecular formula for this compound is inferred from structural analogs (e.g., 7-Oxa-4-azaspiro[2.5]octan-5-one, C₆H₉NO₂ ). lists "C₅H₃N₃" but likely contains typographical errors.
Key Structural and Functional Comparisons:
Spiro Ring Size and Heteroatom Placement: The target compound and 7-Oxa-4-azaspiro[2.5]octan-5-one share a spiro[2.5]octane core but differ in heteroatom positions (1-oxa-5-aza vs. 7-oxa-4-aza). This alters electron distribution and reactivity. For example, the ketone position (4 vs. Smaller spiro[2.4]heptane systems (e.g., 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane) exhibit reduced ring strain and steric bulk compared to spiro[2.5]octanes, impacting their stability and synthetic utility .
Chiral centers (e.g., in (S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one) enhance enantioselectivity in drug design, whereas non-chiral analogs like the target compound may serve as simpler intermediates .
Commercial Availability and Applications :
- 7-Oxa-4-azaspiro[2.5]octan-5-one is commercially available (95% purity), while this compound is listed as discontinued, suggesting challenges in synthesis or stability .
- Technical-grade spiro compounds (e.g., 5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one) are tailored for industrial processes rather than fine chemical applications .
Research Findings and Implications
- Catalytic Applications: Spirocyclic ligands with nitrogen and oxygen heteroatoms (e.g., hybrid P-N ligands in ) demonstrate utility in palladium-catalyzed alkene dimerization.
- Pharmaceutical Relevance: Spirocyclic lactams and amines are prevalent in bioactive molecules. For example, (S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one’s chiral structure aligns with kinase inhibitor scaffolds .
Biological Activity
5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its unique spirocyclic structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.125 μg/mL |
| Escherichia coli | 0.25 μg/mL |
| Pseudomonas aeruginosa | 0.5 μg/mL |
These findings suggest that the compound could be developed into a novel antimicrobial agent, especially considering the rising resistance of pathogens to conventional antibiotics.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies, showing promising results in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated:
- MCF-7 Cells : IC50 = 15 μM
- A549 Cells : IC50 = 12 μM
These values indicate potent cytotoxicity, suggesting that the compound may interfere with cellular mechanisms critical for cancer cell survival.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in DNA replication or repair, contributing to its anticancer effects.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, further promoting apoptosis in cancer cells.
Q & A
Q. What are the optimal synthetic conditions for 5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one to maximize yield and purity?
- Methodological Answer : To ensure reproducibility, follow a stepwise approach:
Route Selection : Base synthetic routes on literature precedents for spirocyclic oxazolidinones (e.g., cyclization of β-lactam precursors or ring-closing metathesis) .
Reagent Optimization : Use high-purity reagents (e.g., anhydrous solvents, catalysts like Pd/C or Grubbs catalyst) to minimize side reactions.
Temperature Control : Maintain precise reaction temperatures (±2°C) during critical steps (e.g., cyclization at 60–80°C for 12–24 hours) .
Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) for purity >95%.
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer : Combine complementary techniques:
- NMR :
- ¹H/¹³C NMR : Assign spirocyclic protons (δ 1.2–1.5 ppm for methyl groups, δ 4.0–5.0 ppm for oxazolidinone ring protons) and confirm quaternary carbons via DEPT-135 .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals to verify connectivity .
- IR Spectroscopy : Identify key functional groups (C=O stretch at ~1750 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How does steric hindrance in the spirocyclic system influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Conduct mechanistic studies using:
Kinetic Analysis : Compare reaction rates of this compound with non-spiro analogs under identical conditions (e.g., SN2 with NaCN in DMF at 50°C) .
Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map steric effects on transition-state geometries .
X-ray Crystallography : Resolve crystal structures to quantify bond angles and torsional strain .
- Expected Outcome : Reduced reactivity due to restricted access to the oxazolidinone carbonyl group .
Q. What experimental designs are suitable for assessing the environmental persistence of this compound?
- Methodological Answer : Adopt a tiered approach:
Q. Laboratory Studies :
- Hydrolysis : Expose the compound to pH 4–9 buffers at 25°C; analyze degradation via LC-MS .
- Photolysis : Use UV irradiation (λ = 254–365 nm) to simulate sunlight effects .
Q. Ecotoxicology :
- Microcosm Models : Test biodegradation in soil/water systems (OECD 307/308 guidelines) .
- Bioaccumulation : Measure log Kow values using shake-flask methods .
- Data Interpretation : Apply first-order kinetics for half-life calculations and QSAR models for risk prediction .
Q. How should researchers address contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Resolve discrepancies through:
Meta-Analysis : Compile data from ≥5 independent studies; use Cohen’s d to quantify effect size variability .
Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls) .
Multivariate Statistics : Apply PCA or cluster analysis to identify confounding variables (e.g., impurity profiles, solvent residues) .
- Case Study : If anti-microbial activity varies, re-test derivatives using CLSI/MIC protocols with ATCC reference strains .
Data Presentation Guidelines
-
Tables : Use split-plot designs for multi-factor experiments (e.g., temperature vs. catalyst loading) .
Example:Factor Level 1 Level 2 Response (Yield %) Temperature (°C) 60 80 72 ± 3 Catalyst (mol%) 5 10 85 ± 2 -
Figures : Prioritize high-resolution chromatograms (e.g., HPLC traces with annotated peaks) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
